N-(3,5-dichlorophenyl)-1-azepanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,5-dichlorophenyl)-1-azepanecarboxamide often involves intricate chemical processes. A noteworthy approach involves the condensation of specific amides and carboxylic acids under controlled conditions to form the desired azepane ring structure. For instance, the synthesis of similar compounds like N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives showcases the versatility and complexity of synthetic strategies employed to create such molecules (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using techniques like X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule, highlighting features like hydrogen bonding and the stereochemistry of the azepane ring. Crystal structure characterization of related compounds reveals intricate details of the molecular geometry and intermolecular interactions (Guo et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to target the energetics of mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound may disrupt the energetics of mycobacterium tuberculosis , which could involve interactions with key enzymes or proteins in the bacterium.
Biochemical Pathways
It’s known that similar compounds can affect the energetics of mycobacterium tuberculosis , which suggests that it may interfere with the metabolic pathways of this bacterium.
Result of Action
It’s suggested that the compound may disrupt the energetics of mycobacterium tuberculosis , which could lead to the inhibition of the bacterium’s growth or viability.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-7-11(15)9-12(8-10)16-13(18)17-5-3-1-2-4-6-17/h7-9H,1-6H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIRZLGGARKRNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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